molecular formula C7H13N3 B3383177 1-(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanamine CAS No. 396715-58-5

1-(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanamine

Cat. No.: B3383177
CAS No.: 396715-58-5
M. Wt: 139.20 g/mol
InChI Key: BOMSDKXTRYFOBE-UHFFFAOYSA-N
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Description

1-(2,3-Diazabicyclo[222]oct-2-en-1-yl)methanamine is a bicyclic compound with a unique structure that includes a diazabicyclo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diazabicyclo intermediate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted products depending on the nucleophile used .

Scientific Research Applications

1-(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2,3-diazabicyclo[2.2.2]oct-2-en-1-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c8-5-7-3-1-6(2-4-7)9-10-7/h6H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMSDKXTRYFOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20667078
Record name 1-(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20667078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396715-58-5
Record name 1-(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20667078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanamine
Reactant of Route 2
Reactant of Route 2
1-(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanamine
Reactant of Route 3
1-(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanamine
Reactant of Route 4
1-(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanamine
Reactant of Route 5
1-(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanamine
Reactant of Route 6
1-(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanamine

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